2-(2-Aminoethylamino)ethanethiol

Description

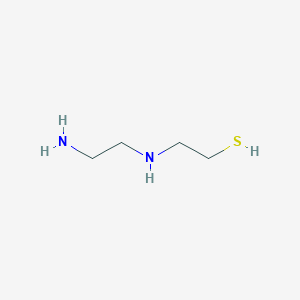

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoethylamino)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2S/c5-1-2-6-3-4-7/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISADKHQORCWQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423199 | |

| Record name | 2-(2-aminoethylamino)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51896-49-2 | |

| Record name | 2-(2-aminoethylamino)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-aminoethyl)amino]ethane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Aminoethylamino)ethanethiol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(2-Aminoethylamino)ethanethiol

Introduction

This compound, also known as WR-1065, is an organic compound containing both amine and thiol functional groups. It is the active metabolite of the radioprotective drug Amifostine (WR-2721) and is of significant interest to researchers in drug development, particularly in the fields of oncology and radiobiology. Its chemical structure, featuring a thiol group and two amino groups, underpins its potent antioxidant and cytoprotective properties. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and relevant biological mechanisms for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The properties of this compound are often reported for its more stable dihydrochloride salt form, which enhances stability and solubility.[1] The free base is known to be unstable.[2]

Table 1: General Properties of this compound and its Dihydrochloride Salt

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-((2-aminoethyl)amino)ethane-1-thiol | - |

| Synonyms | WR-1065, 2-Aminoethylaminoethanethiol | [1] |

| CAS Number | 1985-39-3 (Parent), 14706-38-8 (Dihydrochloride) | [1] |

| Molecular Formula | C4H12N2S (Free Base), C4H14Cl2N2S (Dihydrochloride) | [1] |

| Molecular Weight | 120.22 g/mol (Free Base), 193.14 g/mol (Dihydrochloride) | [1] |

| Appearance | White crystals (as hydrochloride) | [2] |

| Solubility | Highly soluble in water and alcohols (e.g., ethanol, methanol). Solubility decreases in organic solvents like DMSO. For biological assays, it is recommended to dissolve in PBS (pH 7.4) at concentrations ≤10 mM. |[1] |

Spectral Data

Spectroscopic data are crucial for the identification and characterization of this compound.

Table 2: Key Spectroscopic Signatures

| Technique | Key Signatures | Source |

|---|---|---|

| Infrared (IR) | N-H stretch: 3300–3500 cm⁻¹ (amine), S-H stretch: 2550–2600 cm⁻¹ (thiol) | [1] |

| ¹H NMR (D₂O) | δ 2.7–3.1 ppm (m, CH₂-SH), δ 2.4–2.6 ppm (t, CH₂-NH₂) | [1] |

| Mass Spectrometry | Base peak at m/z 120 (corresponding to the parent ion without HCl) |[1] |

Chemical Reactivity and Mechanisms

The reactivity of this compound is dictated by its nucleophilic thiol and amino groups.

Thiol Group Reactions

-

Oxidation : The thiol group is readily oxidized to form a disulfide. This is a key reaction in its antioxidant mechanism. Common oxidizing agents include hydrogen peroxide and iodine.[1]

-

Reduction : The compound itself acts as a potent reducing agent due to the presence of the thiol group.[1]

-

Metal Chelation : The nucleophilic thiol group enables the chelation of metal ions.[1]

Amino Group Reactions

-

Nucleophilic Substitution : The primary and secondary amino groups can participate in nucleophilic substitution reactions, typically with alkyl halides or acyl chlorides under basic conditions.[1]

Biological Mechanism of Action

The primary biological role of this compound is cellular protection against damage from radiation and chemotherapy.

-

Free Radical Scavenging : The thiol group reacts with and neutralizes reactive oxygen species (ROS), preventing damage to critical cellular components like DNA, proteins, and lipids.[1]

-

Enzyme Inhibition : It has been shown to inhibit topoisomerase IIα activity, which can affect DNA synthesis and cell cycle progression.[1]

Caption: Mechanism of radioprotection by this compound.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound and related compounds are provided below.

Synthesis Protocol

The synthesis of the dihydrochloride salt typically involves a two-step process: primary amine-thiol coupling followed by salt formation.[1]

-

Primary Amine-Thiol Coupling :

-

Salt Formation and Purification :

-

Adjust the pH of the reaction mixture to 10–11 using sodium hydroxide to precipitate the free base.

-

Isolate the precipitate and treat it with hydrochloric acid to form the dihydrochloride salt.

-

Crystallize the product from an ethanol-water mixture (e.g., 3:1 v/v) to achieve a purity of ≥95%.[1]

-

Caption: General workflow for the synthesis of this compound dihydrochloride.

Protocol for Thiol Quantification (Ellman's Test)

The concentration of free thiol groups can be determined using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). This is a standard colorimetric assay.[3]

-

Reagent Preparation :

-

Reaction Buffer : Prepare a suitable buffer, such as 0.1 M sodium phosphate, pH 8.0.

-

DTNB Solution : Prepare a 4 mg/mL solution of DTNB in the reaction buffer.

-

Thiol Standard : Prepare a standard curve using a known thiol, such as L-cysteine.

-

-

Assay Procedure :

-

Add 50 µL of the DTNB solution to 2.5 mL of the reaction buffer in a cuvette.

-

Add the sample containing the thiol (e.g., this compound) to the cuvette. The total volume should be consistent across all samples.

-

Mix and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 412 nm using a spectrophotometer.[3]

-

-

Calculation :

-

The concentration of thiol groups is calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the TNB²⁻ product at 412 nm is 14,150 M⁻¹cm⁻¹.[3]

-

Protocol for pKa Determination of Thiols by Isothermal Titration Calorimetry (ITC)

ITC is a rapid and accurate method for determining the acid dissociation constant (pKa) of functional groups, including thiols.[4]

-

Sample Preparation :

-

Prepare a solution of the thiol compound (e.g., this compound) in a suitable buffer at a known concentration. The buffer should have a pKa well away from the expected pKa of the thiol.

-

Prepare a titrant solution of a strong base (e.g., NaOH) of known concentration.

-

-

ITC Experiment :

-

Load the thiol solution into the sample cell of the ITC instrument and the NaOH solution into the injection syringe.

-

Perform a series of injections of the base into the thiol solution while monitoring the heat change.

-

-

Data Analysis :

-

The resulting data (heat change per injection) is plotted against the molar ratio of base to thiol.

-

Fit the data to a suitable binding model to determine the enthalpy of ionization (ΔH_ion) and the pKa. The pKa is the pH at which half of the thiol groups are deprotonated.[4]

-

Protocol for Assessing Antioxidant Capacity (Photochemiluminescence - PCL)

The PCL assay measures the antioxidant capacity of a substance by quantifying its ability to inhibit a chemiluminescent reaction initiated by UV-generated free radicals.[5]

-

Principle : The assay is based on the inhibition of the chemiluminescence produced by luminol, which is oxidized by superoxide radicals generated photochemically. Antioxidants in the sample scavenge these radicals, reducing the light emission.[5]

-

Procedure :

-

Prepare solutions of the antioxidant compound (e.g., this compound) at various concentrations.

-

In a suitable instrument (e.g., Photochem), mix the sample with the luminol reagent solution.

-

Expose the mixture to UV radiation to initiate the radical reaction.

-

Measure the light emission over time. The level of inhibition of light emission is directly correlated with the antioxidant capacity of the compound.[5]

-

-

Quantification :

-

The antioxidant activity is often quantified by comparing the inhibition produced by the sample to that of a standard antioxidant, such as Trolox. Results can be expressed in Trolox equivalents.

-

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound and its salts.

-

Hazards : May cause skin, eye, and respiratory irritation. Harmful if swallowed.[6] It is often associated with a strong, unpleasant odor (stench).[6]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[6][7]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container. It may be air-sensitive and incompatible with strong oxidizing agents.[2][7]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]

References

- 1. This compound;dihydrochloride | 14706-38-8 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-(2-Aminoethylamino)ethanethiol

Executive Summary

This technical guide provides a comprehensive overview of 2-(2-Aminoethylamino)ethanethiol, a thiol compound of significant interest to researchers, scientists, and drug development professionals. While a specific CAS number for the free base remains elusive in public databases, its dihydrochloride salt is well-documented with the CAS number 14706-38-8 [1]. This compound is primarily recognized for its potent radioprotective properties, which are attributed to its dual mechanism of action: direct scavenging of free radicals and inhibition of topoisomerase IIα[1]. This guide details its chemical and physical properties, synthesis, and key applications, with a particular focus on its potential in oncology as an adjunct to chemotherapy and radiotherapy. Detailed experimental protocols for assessing its antioxidant capacity and enzymatic inhibition are provided, alongside visualizations of its mechanistic pathways and experimental workflows.

Chemical and Physical Properties

This compound is a polyamine thiol derivative. Its dihydrochloride salt is a more stable and soluble form, facilitating its use in research and development[1]. The key physicochemical and spectral data for the dihydrochloride salt are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-((2-aminoethyl)amino)ethane-1-thiol dihydrochloride | [1] |

| CAS Number | 14706-38-8 (dihydrochloride) | [1] |

| Molecular Formula | C4H14Cl2N2S | |

| Molecular Weight | 193.13 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in water | [1] |

| ¹H NMR (D₂O) | δ 2.7–3.1 ppm (m, CH₂-SH), δ 2.4–2.6 ppm (t, CH₂-NH₂) | [1] |

| Infrared (IR) | N-H stretch: 3300–3500 cm⁻¹ (amine), S-H stretch: 2550–2600 cm⁻¹ (thiol) | [1] |

| Mass Spectrometry | Base peak at m/z 120 (parent ion without HCl) | [1] |

Synthesis

The synthesis of this compound dihydrochloride typically involves the reaction of 2-aminoethanethiol with ethylenediamine in an aqueous medium. The resulting free base is then converted to the more stable dihydrochloride salt[1].

Applications in Research and Drug Development

The primary application of this compound lies in its potential as a radioprotective agent. It is being investigated for its ability to mitigate the cytotoxic effects of chemotherapy and radiation therapy on healthy tissues, without compromising their efficacy against cancer cells[1]. Its mechanism of action makes it a valuable tool for studying cellular responses to oxidative stress and DNA damage.

Mechanism of Action

The protective effects of this compound are primarily attributed to two distinct mechanisms:

-

Free Radical Scavenging: The thiol (-SH) group is a potent scavenger of reactive oxygen species (ROS) generated by ionizing radiation and certain chemotherapeutic agents. By neutralizing these damaging free radicals, the compound helps to prevent oxidative damage to cellular components like DNA, proteins, and lipids[1].

-

Topoisomerase IIα Inhibition: This compound has been shown to inhibit the activity of topoisomerase IIα, an enzyme crucial for DNA replication and chromosome segregation[1]. By inhibiting this enzyme, it can interfere with the proliferation of rapidly dividing cells. This dual functionality of protecting normal cells while potentially sensitizing cancer cells is a key area of ongoing research.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free-radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Materials:

-

This compound dihydrochloride

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

UV-Vis Spectrophotometer

-

Micropipettes and tips

-

96-well microplate (optional)

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Preparation of test compound solutions: Prepare a stock solution of this compound dihydrochloride in methanol or a suitable solvent. From the stock solution, prepare a series of dilutions to obtain different concentrations for testing.

-

Reaction:

-

In a test tube or a well of a microplate, add a specific volume (e.g., 100 µL) of each concentration of the test compound solution.

-

Add a larger volume (e.g., 2.9 mL for a cuvette or 100 µL for a microplate) of the DPPH solution.

-

For the control, use the solvent instead of the test compound solution.

-

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

Calculation: The percentage of radical scavenging activity can be calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Topoisomerase IIα Inhibition Assay (Decatenation Assay)

This assay determines the inhibitory effect of a compound on the ability of topoisomerase IIα to decatenate kinetoplast DNA (kDNA).

Principle: Kinetoplast DNA is a network of interlocked DNA minicircles. Topoisomerase IIα can relax these networks into individual minicircles. The catenated and decatenated forms of kDNA can be separated by agarose gel electrophoresis. An inhibitor will prevent the decatenation, leaving the kDNA in its catenated form.

Materials:

-

Human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase IIα reaction buffer

-

ATP solution

-

This compound dihydrochloride

-

Loading dye

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Reaction setup: In a microcentrifuge tube, prepare the reaction mixture containing the 1x reaction buffer, ATP, and kDNA.

-

Inhibitor addition: Add different concentrations of this compound dihydrochloride to the reaction tubes. Include a positive control (a known topoisomerase IIα inhibitor) and a negative control (solvent only).

-

Enzyme addition: Add the human topoisomerase IIα enzyme to all tubes except for a no-enzyme control.

-

Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 30 minutes).

-

Reaction termination: Stop the reaction by adding a stop solution/loading dye containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Agarose gel electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and run the electrophoresis until the different DNA forms are well separated.

-

Visualization: Stain the gel with a DNA stain, and visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate as a high molecular weight band, while decatenated minicircles will migrate further into the gel.

Signaling Pathway Involvement

While direct studies on the signaling pathways modulated by this compound are limited, its known mechanisms of action suggest potential interactions with key cellular signaling cascades.

-

Oxidative Stress Response Pathways: By scavenging ROS, this compound can indirectly influence pathways sensitive to redox state, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. Oxidative stress is a known activator of NF-κB, which plays a crucial role in inflammation and cell survival. By reducing ROS levels, this compound may attenuate NF-κB activation.

-

DNA Damage Response Pathways: Inhibition of topoisomerase IIα can lead to the accumulation of DNA double-strand breaks, which are potent activators of the DNA damage response (DDR). This can involve the activation of kinases like ATM and ATR, leading to cell cycle arrest and apoptosis, often involving the p53 tumor suppressor protein . The interplay between topoisomerase IIα inhibition and the DDR is a critical area for further investigation.

References

An In-depth Technical Guide to the Safe Handling and Application of 2-(2-Aminoethylamino)ethanethiol

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

2-(2-Aminoethylamino)ethanethiol is a versatile organic compound featuring both amine and thiol functional groups. These groups impart a unique reactivity, making it a subject of interest in various research and development fields. The information available is often for its more stable dihydrochloride salt, which enhances solubility and stability.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound;dihydrochloride | 2-Aminoethanethiol (Cysteamine) | 2-(2-Aminoethylamino)ethanol |

| CAS Number | 14706-38-8[1] | 60-23-1[2] | 111-41-1 |

| Molecular Formula | C4H14Cl2N2S | C2H7NS[2] | C4H12N2O |

| Appearance | Data not available | White crystals[2] | Data not available |

| Melting Point | Data not available | 99-100 °C[2] | Data not available |

| Solubility | Soluble in water (as dihydrochloride salt)[1] | Soluble in water and alcohol[2] | 1000 g/L in water at 20 °C[3] |

| Stability | The dihydrochloride salt is used to enhance stability.[1] The free base may be air-sensitive. | The free base is extremely unstable and is generally used as its hydrochloride salt.[2] Easily oxidized in the air.[2] | Moisture-sensitive. May decompose with long-term light influence.[3] |

Hazard Identification and Classification

Based on the functional groups and data from analogous compounds, this compound is expected to present several hazards. The presence of amino groups can cause skin and eye irritation or burns, while the thiol group can lead to sensitization and has a characteristic strong odor.

Table 2: GHS Hazard Statements for Structurally Similar Compounds

| Hazard Class | GHS Hazard Statement (Code) | Notes on Relevance to this compound |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314) | Highly likely due to the presence of amino groups. |

| Serious Eye Damage/Irritation | Causes serious eye damage (H318) | Highly likely due to the presence of amino groups. |

| Skin Sensitization | May cause an allergic skin reaction (H317) | Possible, as thiol compounds can be sensitizers. |

| Reproductive Toxicity | May damage the unborn child. Suspected of damaging fertility (H360Df) | This is a potential hazard associated with 2-(2-Aminoethylamino)ethanol and should be considered. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335) | A common hazard for volatile amines and thiols. |

Logical Relationship of Hazard Classification

References

The Core of Cytoprotection: An In-depth Technical Guide to the Free Radical Scavenging Activity of 2-(2-Aminoethylamino)ethanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Reactive oxygen species (ROS) are a byproduct of normal cellular metabolism and are implicated in a wide array of pathological conditions, including cellular damage induced by radiation and chemotherapy. The aminothiol 2-(2-Aminoethylamino)ethanethiol (AET), the active form of amifostine (WR-2721), has emerged as a critical agent in mitigating this damage. Its primary mechanism of action is the direct scavenging of harmful free radicals, thereby preserving the integrity of cellular macromolecules like DNA. Beyond this direct antioxidant activity, WR-1065 also modulates key signaling pathways involved in the cellular stress response, further enhancing its cytoprotective effects.

Quantitative Data on Free Radical Scavenging Activity

While extensive research has been conducted on the radioprotective effects of this compound, specific IC50 values from standardized in vitro antioxidant assays like DPPH and ABTS are not widely reported for the active metabolite WR-1065 itself. However, studies on its parent drug, amifostine, provide insight into its potent hydroxyl radical scavenging capabilities.

| Compound | Assay | Parameter | Value | pH | Reference |

| Amifostine (WR-2721) | Hydroxyl Radical Scavenging | EC50 | 255 µM | 7.4 | [Not Available] |

| Amifostine (WR-2721) | Hydroxyl Radical Scavenging | EC50 | 230 µM | 5.0 | [Not Available] |

Note: The data above pertains to the prodrug amifostine, which is dephosphorylated to the active metabolite this compound (WR-1065). This is the most relevant available quantitative data reflecting the hydroxyl radical scavenging potential of the active compound's lineage.

Mechanisms of Free Radical Scavenging

The primary mechanism by which this compound exerts its antioxidant effect is through the donation of a hydrogen atom from its sulfhydryl (-SH) group to a free radical, thereby neutralizing it. This is particularly effective against the highly reactive hydroxyl radical (•OH).

Reaction: R• + WR-1065-SH → RH + WR-1065-S•

The resulting thiyl radical (WR-1065-S•) is significantly less reactive than the initial free radical and can be subsequently regenerated or dimerized, effectively terminating the radical chain reaction.

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, this compound influences cellular defense and repair mechanisms through the modulation of key signaling pathways.

Activation of the Tip60-ATM DNA Damage Response Pathway

Recent studies have shown that WR-1065 can activate the Tip60 acetyltransferase, which is a critical upstream regulator of the ATM (Ataxia-Telangiectasia Mutated) kinase.[1] ATM is a primary sensor of DNA double-strand breaks. The activation of this pathway by WR-1065, independent of its radical scavenging activity, contributes significantly to its radioprotective effects by enhancing DNA repair mechanisms.

Caption: WR-1065 activates the Tip60-ATM signaling pathway.

Induction of Manganese Superoxide Dismutase (MnSOD)

This compound has been shown to activate the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[2][3] Activated NF-κB translocates to the nucleus and induces the expression of several protective genes, including Manganese Superoxide Dismutase (MnSOD), a potent mitochondrial antioxidant enzyme. This induction of endogenous antioxidant defenses provides a delayed and sustained protective effect against oxidative stress.

Caption: WR-1065 induces MnSOD via NF-κB activation.

Experimental Protocols

The following are generalized protocols for common in vitro antioxidant assays that can be adapted to study the free radical scavenging activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a characteristic absorbance at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, leading to a decrease in absorbance.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of concentrations of the test compound (this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color with absorbance maxima at specific wavelengths (e.g., 734 nm). Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a decolorization of the solution.

Methodology:

-

Reagent Preparation:

-

Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of ~0.7 at 734 nm.

-

Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox).

-

-

Assay Procedure:

-

Add a small volume of the test compound or standard solution to a cuvette or microplate well.

-

Add the diluted ABTS•+ solution to initiate the reaction.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the test compound.

-

Conclusion

This compound is a multifaceted cytoprotective agent with potent free radical scavenging properties, particularly against hydroxyl radicals. Its mechanism of action extends beyond direct antioxidant effects to include the modulation of critical cellular signaling pathways involved in DNA damage response and endogenous antioxidant defense. While quantitative data from standard DPPH and ABTS assays for WR-1065 remains elusive in the current literature, the collective evidence strongly supports its significant role in mitigating oxidative stress. Further research to quantify its scavenging activity against a broader range of radicals would be beneficial for a more complete understanding and to facilitate the development of novel antioxidant therapies. This guide provides a foundational understanding for professionals engaged in the research and development of cytoprotective and antioxidant agents.

References

- 1. Delayed radioprotection by nuclear transcription factor kappaB -mediated induction of manganese superoxide dismutase in human microvascular endothelial cells after exposure to the free radical scavenger WR1065 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maintenance of Manganese Superoxide Dismutase (SOD2)-Mediated Delayed Radioprotection Induced by Repeated Administration of the Free Thiol Form of Amifostine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. meridian.allenpress.com [meridian.allenpress.com]

An In-depth Technical Guide on 2-(2-Aminoethylamino)ethanethiol as a Radioprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ionizing radiation poses a significant threat to living organisms, causing cellular damage primarily through the generation of reactive oxygen species (ROS) and subsequent DNA damage. The development of effective radioprotective agents is a critical area of research for applications in radiotherapy, nuclear emergencies, and space exploration. Among the various compounds investigated, 2-(2-Aminoethylamino)ethanethiol (AET), an aminothiol derivative, has demonstrated significant radioprotective properties in preclinical studies. This technical guide provides a comprehensive overview of AET as a radioprotective agent, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing associated cellular signaling pathways.

Introduction to this compound (AET)

This compound, also known as AET, is a sulfur-containing compound belonging to the aminothiol class of radioprotectors. These agents are characterized by the presence of a thiol (-SH) group, which is crucial for their protective effects. The core hypothesis behind the efficacy of aminothiols is their ability to scavenge free radicals and donate a hydrogen atom to repair damaged biological molecules, particularly DNA. AET has been the subject of numerous preclinical investigations to evaluate its potential in mitigating the harmful effects of ionizing radiation.

Mechanism of Action

The radioprotective effects of AET are multifactorial, involving a combination of physicochemical and biological mechanisms.

2.1. Free Radical Scavenging and DNA Protection

The primary mechanism of AET's radioprotective action is its ability to scavenge free radicals generated by the radiolysis of water. These highly reactive species, such as hydroxyl radicals (•OH), can cause extensive damage to cellular macromolecules. The thiol group in AET can donate a hydrogen atom to neutralize these radicals, thus preventing them from damaging critical cellular components like DNA.

Furthermore, AET can directly interact with DNA, offering protection against both single and double-strand breaks induced by radiation. Studies on the related aminothiol WR-1065 have shown a reduction in the formation of radiation-induced DNA double-strand breaks.[1] This protection is crucial as unrepaired or misrepaired DNA damage can lead to mutations, chromosomal aberrations, and cell death.

2.2. Modulation of Cellular Signaling Pathways

While direct chemical protection is a key aspect, AET is also thought to exert its effects by modulating cellular signaling pathways involved in the response to radiation-induced stress. Although direct evidence for AET's modulation of specific pathways is still emerging, the broader class of aminothiols is known to influence key signaling cascades.

-

NF-κB Signaling: The transcription factor NF-κB plays a critical role in the cellular response to stress, including radiation. It is involved in regulating inflammation, cell survival, and apoptosis. Activation of the NF-κB pathway is generally considered a pro-survival signal in response to radiation. It is hypothesized that aminothiols like AET may promote the activation of NF-κB in normal tissues, thereby enhancing their resistance to radiation-induced apoptosis.

-

p53 Signaling: The tumor suppressor protein p53 is a master regulator of the cellular response to DNA damage. Upon activation by radiation, p53 can induce cell cycle arrest to allow for DNA repair or trigger apoptosis if the damage is too severe. The interplay between aminothiols and the p53 pathway is complex. Some studies suggest that radioprotectors may transiently inhibit p53 activity, preventing premature apoptosis and allowing more time for DNA repair.

2.3. Effects on Hematopoietic Stem Cells

The hematopoietic system is highly sensitive to radiation. AET has been shown to offer significant protection to hematopoietic stem cells. By mitigating the initial damage to the bone marrow and spleen, AET facilitates a more rapid recovery of the erythropoietic system following irradiation.[2] This protective effect on stem cells is critical for preventing radiation-induced hematopoietic syndrome.

2.4. Influence on Cell Cycle and DNA Repair

Studies with the related compound WR-1065 have indicated that it can inhibit the progression of cells through the S-phase of the cell cycle.[3] This temporary cell cycle arrest may provide a larger window for the cell's natural DNA repair mechanisms to function before the damage is fixed through replication. However, the same studies also noted an inhibition of the subsequent rejoining of single-strand breaks, suggesting a complex interaction with the DNA repair machinery that requires further investigation.[3]

Quantitative Data on Radioprotective Efficacy and Toxicity

The efficacy of a radioprotective agent is often quantified by its Dose Reduction Factor (DRF) or Dose Modification Factor (DMF). The DRF is the ratio of the radiation dose causing a specific level of damage in the presence of the agent to the dose causing the same level of damage in its absence. A higher DRF indicates greater protection.

| Parameter | Value | Species | Radiation Source | Endpoint | Reference |

| Dose Modification Factor (DMF) | 4.0 ± 1.2 | Mouse | 125IUdR (internal radionuclide) | Spermatogonial cell survival | [2] |

| Dose Modification Factor (DMF) | 3.4 ± 0.4 | Mouse | H125IPDM (internal radionuclide) | Spermatogonial cell survival | [2] |

| Dose Modification Factor (DMF) | 2.4 ± 0.5 | Mouse | 210Po-citrate (internal radionuclide) | Spermatogonial cell survival | [2] |

Note: Data for AET's DRF against external beam radiation and its LD50 toxicity values were not sufficiently available in the reviewed literature to be presented in a tabular format.

Experimental Protocols

The evaluation of radioprotective agents like AET involves standardized in vivo and in vitro assays.

4.1. In Vivo Radioprotection Assay in Mice

This protocol outlines a general procedure for assessing the radioprotective efficacy of AET in a mouse model.

4.1.1. Animals

-

Species: Typically, inbred mouse strains such as C57BL/6 or BALB/c are used.

-

Age and Weight: Young adult mice (8-12 weeks old) with a consistent weight range are selected.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

4.1.2. AET Administration

-

Preparation: AET is dissolved in a sterile, physiologically compatible vehicle, such as saline.

-

Dose: The dose of AET is determined based on prior toxicity studies (e.g., a fraction of the LD50).

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies.

-

Timing: AET is typically administered 15-30 minutes prior to irradiation to allow for adequate biodistribution.

4.1.3. Irradiation

-

Source: A calibrated gamma-ray source, such as Cobalt-60 or Cesium-137, is commonly used.

-

Dose: A lethal or sub-lethal dose of whole-body irradiation is delivered. The LD50/30 (the dose that is lethal to 50% of the animals within 30 days) is a common endpoint.

-

Dosimetry: Accurate dosimetry is critical and should be performed by a qualified physicist.

4.1.4. Post-Irradiation Monitoring and Endpoints

-

Survival: Animals are monitored daily for 30 days, and survival is recorded.

-

Hematological Parameters: Blood samples can be collected at various time points to assess the impact on hematopoietic lineages (e.g., white blood cell, red blood cell, and platelet counts).

-

Histopathology: Tissues of interest (e.g., bone marrow, spleen, intestine) can be collected for histological examination to assess the degree of radiation-induced damage and the protective effect of AET.

-

Micronucleus Assay: The frequency of micronuclei in bone marrow cells can be used as a measure of chromosomal damage.

4.2. In Vitro DNA Damage and Repair Assays

Cell culture models are valuable for dissecting the molecular mechanisms of radioprotection.

4.2.1. Cell Lines

-

Various mammalian cell lines, such as Chinese Hamster Ovary (CHO) or V79 cells, are commonly used.

4.2.2. Experimental Procedure

-

Cells are treated with AET at a non-toxic concentration for a defined period before irradiation.

-

Cells are then exposed to a specific dose of radiation.

-

Following irradiation, DNA damage and repair can be assessed using techniques such as:

-

Comet Assay (Single Cell Gel Electrophoresis): To quantify DNA single and double-strand breaks.

-

γ-H2AX Foci Formation: Immunofluorescence staining for γ-H2AX, a marker of DNA double-strand breaks.

-

Clonogenic Survival Assay: To determine the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity.

-

Visualization of Signaling Pathways and Experimental Workflows

5.1. Signaling Pathways

5.2. Experimental Workflow

Metabolism and Biodistribution

Understanding the metabolic fate and tissue distribution of AET is crucial for optimizing its therapeutic window and minimizing toxicity. Upon administration, aminothiols like AET are believed to undergo biotransformation to their active free thiol forms. The distribution to various organs and the rate of clearance will significantly influence their protective efficacy and potential side effects. However, detailed studies on the specific metabolic pathways and biodistribution of radiolabeled AET are limited in the currently available literature. Further research in this area is warranted to fully characterize its pharmacokinetic profile.

Clinical Studies

Conclusion and Future Directions

This compound has demonstrated significant potential as a radioprotective agent in preclinical models. Its primary mechanisms of action, centered on free radical scavenging and DNA protection, are well-supported. The protective effects on the hematopoietic system are particularly noteworthy. However, to advance AET towards clinical application, several key areas require further investigation:

-

Elucidation of Signaling Pathways: A more detailed understanding of how AET modulates specific cellular signaling pathways, such as NF-κB and p53, is needed to fully comprehend its biological effects.

-

Comprehensive Preclinical Data: More extensive quantitative data on the dose-response relationship for both efficacy (DRF) and toxicity (LD50) across different radiation models and animal species are required.

-

Metabolism and Pharmacokinetics: Detailed studies on the metabolism, biodistribution, and clearance of AET are essential for optimizing dosing regimens and assessing potential drug interactions.

-

Clinical Trials: Should further preclinical data be favorable, well-designed clinical trials will be necessary to evaluate the safety and efficacy of AET in humans.

References

Biological activity of 2-(2-Aminoethylamino)ethanethiol

An In-Depth Technical Guide on the Biological Activity of 2-(2-Aminoethylamino)ethanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aminothiol compound of significant interest due to its diverse biological activities, primarily as a potent radioprotective agent and antioxidant. Its mechanism of action is multifaceted, involving direct chemical interactions with damaging free radicals and modulation of key cellular processes such as DNA repair and cell cycle progression. This document provides a comprehensive overview of its biological activities, supported by quantitative data from closely related analogs, detailed experimental protocols for assessing its effects, and pathway and workflow visualizations to facilitate a deeper understanding of its cellular impact.

Core Mechanisms of Biological Activity

The biological effects of this compound and related aminothiols are attributed to a combination of chemical and cellular mechanisms. The presence of a thiol group is central to its function as a potent reducing agent and radical scavenger.

1.1. Radioprotection and Antioxidant Activity The primary mechanism of radioprotection is the scavenging of free radicals.[1] Ionizing radiation interacts with water molecules in cells, generating highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH). The thiol group (-SH) on this compound can donate a hydrogen atom to neutralize these radicals, thus preventing them from damaging critical cellular components like DNA, proteins, and lipids.[1] This compound can also form mixed disulfides with cysteine and glutathione, participating in the cellular thiol redox system.

1.2. Modulation of DNA Damage and Repair Studies on the closely related aminothiol 2-[(aminopropyl)amino]ethanethiol (WR-1065) reveal a complex interaction with DNA. When present during irradiation, it effectively protects against the formation of both DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).[2][3][4] However, an interesting secondary effect is the inhibition of the rate of subsequent DNA strand break rejoining.[3][4] While the repair process eventually completes, the slower pace may allow for higher fidelity repair, contributing to the observed reduction in radiation-induced mutagenesis.[3][4]

1.3. Enzyme Inhibition and Cell Cycle Regulation this compound has been shown to inhibit the activity of topoisomerase IIα, an enzyme critical for DNA synthesis and replication.[1] This inhibition, along with a more general inhibitory effect of thiols on DNA polymerase activity, leads to a significant impact on cell cycle progression.[4][5] Specifically, treatment with the analog WR-1065 causes an arrest in the S-phase of the cell cycle, increasing the overall cell-doubling time.[3][4][5] This delay may provide cells with more time to repair DNA damage before entering mitosis.

Quantitative Analysis of Biological Activity

While specific quantitative data for this compound is limited in publicly accessible literature, extensive studies on its close analog, WR-1065 , provide valuable insights into the potency of this class of compounds. The following tables summarize key findings from in vitro studies using WR-1065.

Table 1: Radioprotective Efficacy of WR-1065 on DNA Damage (Data represents the factor by which DNA damage is reduced in the presence of the compound)

| Parameter Measured | Cell Type / System | WR-1065 Concentration | Protection Factor (PF) / Strand Scission Factor Reduction | Reference(s) |

| DNA Double-Strand Breaks (DSBs) | V79 Chinese Hamster Cells | 4 mM | 1.77 (at pH 7.2) | [2] |

| DNA Double-Strand Breaks (DSBs) | V79 Chinese Hamster Cells | 4 mM | 1.44 (at pH 9.6) | [2] |

| DNA Single-Strand Breaks (SSBs) | Mouse Jejunum Crypt Cells | 400 mg/kg | 1.13 - 1.28 | [6] |

Table 2: Effects of WR-1065 on Cellular Endpoints (Data illustrates the compound's impact on cell survival and cycle kinetics)

| Endpoint | Cell Type | WR-1065 Concentration / Dose | Observed Effect | Reference(s) |

| Cell Survival (Microcolony Assay) | Mouse Jejunum Crypt Cells | 200 mg/kg | Protection Factor (PF) of ~2.0 | [6] |

| Rate of SSB Repair | V79 Chinese Hamster Cells | 4 mM | Reduced the rate of repair by a factor of 3 | [3][4] |

| Cell Doubling Time | V79 Chinese Hamster Cells | 4 mM | Increased from 11 hours to 18 hours | [3][4] |

| Mutagenesis (HGPRT locus) | V79 Chinese Hamster Cells | 4 mM | Significant reduction in mutation frequency | [7] |

| Neoplastic Transformation | 10T1/2 Mouse Cells | 1 mM | Significant reduction in transformation incidence | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of aminothiols like this compound.

3.1. DNA Damage Assessment: Alkaline and Neutral Filter Elution Assays

These assays are widely used to measure DNA single-strand breaks (SSBs) and double-strand breaks (DSBs), respectively.[8]

-

Principle: The rate at which DNA passes through a filter under denaturing (alkaline) or non-denaturing (neutral) conditions is proportional to the number of strand breaks. Smaller DNA fragments, resulting from more breaks, elute faster.

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., V79 Chinese Hamster cells) and allow them to attach. Treat with the test compound for a specified duration (e.g., 30 minutes) before and during exposure to a DNA damaging agent (e.g., gamma irradiation).

-

Cell Lysis: After treatment, carefully layer the cells onto a polycarbonate filter (e.g., 2 µm pore size). Lyse the cells directly on the filter using a lysis solution (e.g., containing SDS, proteinase K, and EDTA) to release the DNA.

-

DNA Elution:

-

Alkaline Elution (for SSBs): Elute the DNA with a high pH buffer (e.g., pH 12.1). This denatures the DNA, and the resulting single strands elute at a rate dependent on their size.

-

Neutral Elution (for DSBs): Elute with a neutral pH buffer (e.g., pH 7.2 or 9.6). The DNA remains double-stranded, and elution is dependent on the length of the fragments between DSBs.

-

-

Fraction Collection: Collect fractions of the eluate at timed intervals.

-

Quantification: Quantify the amount of DNA in each fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye.

-

Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. The slope of this curve is used to calculate the number of strand breaks. A decrease in the elution rate in compound-treated cells compared to controls indicates protection against DNA damage.

-

3.2. Antioxidant Capacity Assessment: CUPRAC Assay

The Cupric Reducing Antioxidant Capacity (CUPRAC) assay is effective for measuring the total antioxidant capacity of various samples, including those containing thiols.[9][10]

-

Principle: The assay is based on the reduction of the Cu(II)-neocuproine complex to the highly colored Cu(I)-neocuproine complex by antioxidants present in the sample. The resulting color, which is measured spectrophotometrically at 450 nm, is proportional to the total antioxidant capacity.[9]

-

Methodology:

-

Reagent Preparation: Prepare the following solutions:

-

Copper(II) chloride solution.

-

Neocuproine solution in ethanol.

-

Ammonium acetate buffer (e.g., pH 7.0).

-

-

Assay Procedure:

-

In a microplate well or cuvette, mix the sample (or standard, e.g., Trolox) with the copper(II), neocuproine, and buffer solutions.

-

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 30 minutes) at room temperature.

-

Measurement: Read the absorbance of the resulting yellow-orange solution at 450 nm against a reagent blank.

-

Calculation: Construct a calibration curve using a standard antioxidant like Trolox. Express the antioxidant capacity of the sample as Trolox equivalents (TEAC).

-

3.3. Cell Cycle Analysis: Flow Cytometry with Propidium Iodide

This protocol allows for the quantitative analysis of cell distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[5][11][12][13]

-

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in S-phase have an intermediate DNA content.

-

Methodology:

-

Cell Culture and Treatment: Culture cells to a sub-confluent density and treat with the test compound for the desired time.

-

Harvesting: Harvest the cells (e.g., by trypsinization) and wash with PBS.

-

Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Incubate for at least 2 hours at 4°C.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate in the dark at room temperature for at least 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Collect fluorescence data from a large population of single cells (e.g., 10,000-20,000 events).

-

Data Analysis: Generate a histogram of fluorescence intensity. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates a cell cycle block.

-

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with this compound.

References

- 1. Modified cupric reducing antioxidant capacity (CUPRAC) assay for measuring the antioxidant capacities of thiol-containing proteins in admixture with polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of 2-[(aminopropyl)amino] ethanethiol (WR-1065) on radiation induced DNA double strand damage and repair in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of 2-[(aminopropyl)amino] ethanethiol (WR1065) on radiation-induced DNA damage and repair and cell progression in V79 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of 2-[(aminopropyl)amino] ethanethiol (WR1065) on radiation-induced DNA damage and repair and cell progression in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. Radioprotection of mouse jejunum by WR-2721 and WR-1065: effects on DNA strand-break induction and rejoining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-[(Aminopropyl)amino]ethanethiol (WR1065) is anti-neoplastic and anti-mutagenic when given during 60Co gamma-ray irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Filter elution assays for DNA damage: practical and mechanistic significance of the DNA in the filter support wash - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. Cupric ion reducing antioxidant capacity assay for antioxidants in human serum and for hydroxyl radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. wp.uthscsa.edu [wp.uthscsa.edu]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

An In-depth Technical Guide to 2-(2-Aminoethylamino)ethanethiol Derivatives and Analogs: Synthesis, Mechanisms, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Aminoethylamino)ethanethiol and its derivatives, a class of compounds renowned for their cytoprotective and radioprotective properties. This document delves into their synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction

This compound and its analogs are aminothiol compounds that have garnered significant interest in the fields of oncology and radiobiology. The most prominent member of this class is Amifostine (formerly known as WR-2721), a broad-spectrum cytoprotective agent.[1] Amifostine is an organic thiophosphate prodrug that is dephosphorylated in vivo to its active metabolite, WR-1065, a potent free radical scavenger.[2][3] This guide will explore the chemical diversity, biological activities, and therapeutic potential of this important class of molecules.

Chemical Synthesis

The synthesis of this compound derivatives typically involves multi-step procedures. A general synthetic scheme for S-2-(3-aminopropylamino)ethyl phosphorothioate (Amifostine) is outlined below.

Synthesis of Amifostine (WR-2721)

A common synthetic route to amifostine involves the reaction of 2-(2-aminoethylamino)ethanol with a suitable phosphorothioating agent. A detailed, multi-step synthesis is described in various patents and publications.[4]

A representative synthesis protocol for Amifostine Trihydrate:

-

Dissolution: 438.3 grams of amifostine trihydrate is added to a solution of 130 mL of water at 25°C with vigorous stirring.[4]

-

Precipitation and Re-dissolution: 525 mL of dehydrated ethanol (USP) is slowly added to the solution with vigorous stirring. Amifostine precipitates at the addition site and then rapidly re-dissolves as the ethanol is diluted.[4]

-

Dilution and Filtration: The solution is diluted to 3500 mL with Nanopure water and then filtered under a positive pressure of 10 psi (nitrogen) through a Millipore-40 filter.[4]

-

Crystallization: The filtered solution is then subjected to a specific cooling and vacuum drying cycle to induce the formation of crystalline amifostine. This process involves cooling the solution to -35°C and holding it at that temperature for 180 minutes to allow for the formation of seed crystals.[4]

-

Drying: The product is then dried under vacuum for 12 to 24 hours after the monitored product temperature has reached the shelf temperature. The chamber is back-filled with nitrogen, and the vials are stoppered.[4]

Quantitative Biological Data

The biological activity of this compound derivatives is a critical aspect of their therapeutic potential. The following tables summarize key quantitative data for amifostine, its active metabolite WR-1065, and other analogs.

Radioprotective Efficacy

The radioprotective efficacy of these compounds is often expressed as the Dose Reduction Factor (DRF), which is the ratio of the radiation dose causing a specific level of damage in the presence of the protector to the dose causing the same level of damage in its absence.

| Compound | Animal Model | Radiation Type | DRF | Reference |

| Amifostine (WR-2721) | Mouse | γ-rays (H-ARS) | 2.7 | [5] |

| Amifostine (WR-2721) | Mouse | γ-rays (GI-ARS) | 1.8 | [5] |

| PrC-210 | Mouse | γ-rays | 1.6 | [6] |

H-ARS: Hematopoietic Acute Radiation Syndrome; GI-ARS: Gastrointestinal Acute Radiation Syndrome

Toxicity Data

The toxicity of these compounds is a key consideration for their clinical use. The LD50 (lethal dose for 50% of the population) is a common measure of acute toxicity.

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Amifostine | Mouse | Intraperitoneal | 704 | [5] |

| Amifostine | Mouse | Oral | 1049 | [7] |

| DRDE-06 | Mouse | Oral | 1345 | [7] |

| DRDE-07 | Mouse | Oral | 1248 | [7] |

| DRDE-08 | Mouse | Oral | 951 | [7] |

Pharmacokinetic Parameters

The pharmacokinetic profiles of amifostine and its active metabolite WR-1065 are crucial for understanding their in vivo behavior and optimizing dosing regimens.

| Parameter | Amifostine | WR-1065 | Reference |

| Plasma Clearance | |||

| CL (L/hr/m²) | 107 | 30.6 | [2] |

| Volume of Distribution | |||

| Vd (L/m²) | 5.53 | - | [2] |

| Half-life | |||

| t½ (initial) | ~9 minutes | ~15 minutes | [2] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of this compound derivatives.

In Vivo Radioprotection Assay in Mice

This protocol is designed to assess the ability of a test compound to protect mice from the lethal effects of total body irradiation (TBI).

Workflow for In Vivo Radioprotection Assay

Caption: Workflow for a typical in vivo radioprotection study in mice.

Protocol Details:

-

Animals: Male Balb/c mice, 14 to 16 weeks of age.[8]

-

Compound Administration: The test compound is typically administered via intraperitoneal (IP) injection 30 minutes prior to irradiation. Doses are often calculated as a fraction of the Maximum Tolerated Dose (MTD).[6]

-

Irradiation: Mice are exposed to a lethal dose of total body γ-radiation (e.g., 8.75 Gy from a Cesium-137 source).[6][9]

-

Endpoint: The primary endpoint is survival over a 30-day period. Body weight is also monitored as an indicator of morbidity.[9][10]

Clonogenic Survival Assay

The clonogenic assay is the gold standard for assessing the in vitro radiosensitivity of cells and the protective effects of radioprotective agents.[11]

Workflow for Clonogenic Survival Assay

Caption: General workflow for a clonogenic survival assay.

Protocol Details:

-

Cell Lines: A variety of cell lines can be used, including Chinese Hamster Ovary (CHO) cells and human cancer cell lines (e.g., A549, MCF-7).[7][12]

-

Compound Treatment: Cells are typically pre-incubated with the test compound for a specific duration (e.g., 30 minutes) before irradiation.[13]

-

Irradiation: Cells are irradiated with a range of doses of γ-rays or X-rays.[12]

-

Colony Formation: After irradiation, cells are incubated for 7-14 days to allow for the formation of colonies, which are defined as having at least 50 cells.[11]

-

Analysis: Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated as the plating efficiency of the treated cells divided by the plating efficiency of the control cells.[11][14]

Mechanisms of Action and Signaling Pathways

The cytoprotective and radioprotective effects of this compound derivatives are multifactorial, involving direct and indirect mechanisms.

Conversion of Amifostine to WR-1065 and Free Radical Scavenging

Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase, an enzyme that is more abundant in normal tissues than in tumors, to its active thiol metabolite, WR-1065.[3] WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by radiation and chemotherapy, thereby protecting cellular macromolecules, including DNA, from oxidative damage.[2]

Activation and Action of Amifostine

Caption: Conversion of amifostine to its active form and subsequent free radical scavenging.

Modulation of DNA Repair and Cell Cycle Progression

Beyond direct radical scavenging, WR-1065 has been shown to influence cellular processes related to DNA repair and cell cycle progression. It can affect the activity of enzymes like topoisomerase IIα, leading to a delay in cell cycle progression, particularly an accumulation of cells in the G2 phase.[7] This cell cycle arrest may allow more time for DNA repair before the cell enters mitosis.

Interaction with p53 and Homologous Recombination

WR-1065 has been shown to interact with the p53 tumor suppressor protein, a key regulator of the cellular response to DNA damage.[2] Amifostine-induced G1 arrest and cytoprotection are mediated via a p53-dependent pathway.[2] Furthermore, WR-1065 can modulate homologous recombination (HR), a major pathway for the repair of DNA double-strand breaks.[10] By suppressing hyper-recombination, WR-1065 may protect against genomic instability.[10]

Signaling Pathway of WR-1065 in Radioprotection

Caption: A simplified signaling pathway illustrating the multifaceted radioprotective mechanisms of WR-1065.

Conclusion and Future Directions

This compound derivatives, particularly amifostine and its analogs, represent a significant class of cytoprotective and radioprotective agents. Their mechanisms of action are complex, involving direct free radical scavenging and modulation of key cellular signaling pathways involved in DNA repair and cell cycle control. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in this area.

Future research should focus on the development of new analogs with improved efficacy and reduced toxicity. A deeper understanding of the structure-activity relationships and the intricate signaling pathways modulated by these compounds will be crucial for the rational design of the next generation of aminothiol-based therapeutics. Furthermore, exploring novel delivery systems and combination therapies will be essential to maximize their clinical utility in oncology and beyond.

References

- 1. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amifostine does not protect thyroid cancer cells in DNA damaging in vitro models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5424471A - Crystalline amifostine compositions and methods of the preparation and use of same - Google Patents [patents.google.com]

- 5. Amifostine: Mechanisms of Action Underlying Cytoprotection and Chemoprevention | Semantic Scholar [semanticscholar.org]

- 6. WR‐1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase IIα leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Narrow Amifostine Dose Windows Define Radioprotection Outcome, Following Fractionated Whole-body Irradiation of Mice | In Vivo [iv.iiarjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. iv.iiarjournals.org [iv.iiarjournals.org]

- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 12. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

2-(2-Aminoethylamino)ethanethiol literature review

An In-depth Technical Guide to 2-(2-Aminoethylamino)ethanethiol

Introduction

This compound is a thiol compound of significant interest in radiobiology and oncology. It is structurally related to a class of compounds known as aminothiols, which are investigated for their cytoprotective and radioprotective properties. Often, this compound and its close analogue, 2-[(3-aminopropyl)amino]ethanethiol (WR-1065), are discussed interchangeably in the literature, with WR-1065 being the well-characterized active metabolite of the FDA-approved drug Amifostine (WR-2721). This guide will focus on this compound, while drawing context from the extensive research on WR-1065 due to the similarity in function and the frequent ambiguity in nomenclature in published studies. The compound is typically handled as a dihydrochloride salt to improve its stability and solubility.[1]

This document provides a comprehensive overview of its synthesis, physicochemical properties, biological activity, mechanisms of action, and key experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical and Analytical Data

The accurate characterization of this compound is crucial for its application in research. The compound is most commonly available as a dihydrochloride salt.

Table 1: Physicochemical Properties of 2-((2-aminoethyl)amino)ethane-1-thiol dihydrochloride

| Property | Value | Source(s) |

| CAS Number | 14706-38-8 | [1] |

| Molecular Formula | C₄H₁₂N₂S · 2HCl | |

| Molecular Weight | 193.13 g/mol | [1] |

| IUPAC Name | 2-((2-aminoethyl)amino)ethane-1-thiol dihydrochloride | |

| Melting Point | 152-154 °C | |

| InChI Key | IAPVTWYMINAAGA-UHFFFAOYSA-N | [1] |

| SMILES | C(CS)NCCN.Cl.Cl | [1] |

Table 2: Spectroscopic Data for 2-((2-aminoethyl)amino)ethane-1-thiol dihydrochloride

| Spectroscopy | Signature | Source(s) |

| ¹H NMR (D₂O) | δ 2.7–3.1 ppm (m, CH₂-SH), δ 2.4–2.6 ppm (t, CH₂-NH₂) | [1] |

| Infrared (IR) | N-H stretch: 3300–3500 cm⁻¹ (amine); S-H stretch: 2550–2600 cm⁻¹ (thiol) | [1] |

| Mass Spectrometry | Base peak at m/z 120 (corresponding to the free base C₄H₁₂N₂S) | [1] |

Note on Nomenclature: The name WR-1065 technically refers to 2-[(3-aminopropyl)amino]ethanethiol (CAS 14653-77-1, Formula C₅H₁₄N₂S).[2] However, many studies on radioprotection use "WR-1065" more broadly. Researchers should carefully verify the specific compound used in any cited literature.

Synthesis and Chemical Reactions

Synthesis Methods

The synthesis of this compound dihydrochloride typically involves the reaction of precursors containing the requisite amine and thiol functionalities. One common method involves the reaction of 2-aminoethanethiol with ethylenediamine in an aqueous medium.[1] The resulting free base is then converted to the dihydrochloride salt to enhance its stability.[1]

Table 3: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Relative Cost | Source(s) |

| Conventional Batch | 78–82 | 95 | Moderate | Moderate | [1] |

| Catalyzed Batch | 88–92 | 97 | High | Low-Moderate | [1] |

| Microwave-Assisted | 85–87 | 96 | Low | High | [1] |

| Continuous Flow | 90–93 | 98 | High | Low | [1] |

Chemical Reactions

The reactivity of this compound is primarily dictated by its nucleophilic thiol and amino groups.

-

Oxidation: The thiol group can be readily oxidized by agents like hydrogen peroxide or iodine to form the corresponding disulfide.[1]

-

Reduction: The compound itself can act as a reducing agent, for instance, in reducing disulfide bonds within proteins.[1]

-

Substitution: The primary and secondary amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl or acyl halides.[1]

-

Coordination Chemistry: It can act as a tridentate ligand, coordinating with metal ions through its sulfur and two nitrogen atoms, forming stable complexes with ions like Copper(II).[1]

Mechanism of Action and Biological Activity

The primary biological application of this compound and its analogues is as a cytoprotective and radioprotective agent. Its mechanism is multifaceted, involving both chemical and biological processes to mitigate damage from radiation and cytotoxic drugs.

Key Mechanisms of Radioprotection:

-

Free Radical Scavenging: The thiol (-SH) group is a potent scavenger of reactive oxygen species (ROS) generated by the radiolysis of water.[1] By neutralizing these free radicals, the compound prevents oxidative damage to critical cellular components like DNA, proteins, and lipids.[1]

-

DNA Protection and Repair Modulation: The compound can bind to DNA, stabilizing its structure.[3] It has been shown to reduce the formation of radiation-induced single and double-strand breaks.[2] Paradoxically, it can also inhibit the rate of DNA strand break rejoining, which is hypothesized to allow more time for high-fidelity repair pathways to function, thus reducing mutagenic outcomes.[4]

-

Enzyme Inhibition: It has been reported to inhibit the activity of key nuclear enzymes like topoisomerase IIα and DNA polymerase.[1][4] This inhibition can slow DNA synthesis and arrest cells in the S-phase of the cell cycle, potentially making them less vulnerable to damage or allowing more time for repair.[4]

-

Modulation of Gene Expression: The compound can influence signaling pathways that control cell survival and death. For instance, its analogue WR-1065 has been shown to activate p53 via a JNK-dependent pathway, a key regulator of the cellular response to DNA damage.[5]

Quantitative Biological Data

The efficacy of aminothiols as antimutagenic agents has been quantified in various studies. The V79 Chinese hamster lung fibroblast cell line is a common model for these assessments.

Table 4: Antimutagenic Efficacy of WR-1065 (4 mM) in V79 Cells

| Damaging Agent | Mutation Frequency (per 10⁶ survivors) - Radiation Only | Mutation Frequency (per 10⁶ survivors) - Radiation + WR-1065 | Source(s) |

| ¹³⁷Cs γ-rays (10 Gy) | 77 ± 8 | 27 ± 6 (during irradiation) | [2] |

| 42 ± 7 (added immediately after) | [2] | ||

| 42 ± 7 (added 3h after) | [2] |

Note: The data presented is for the close analogue WR-1065, which is commonly used as a reference for the biological activity of this class of compounds.

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are synthesized protocols for two key assays used to evaluate the efficacy of compounds like this compound.

Protocol 1: Alkaline Elution Assay for DNA Single-Strand Breaks (SSBs)

This assay measures DNA SSBs by quantifying the rate at which DNA elutes through a filter under denaturing (alkaline) conditions. Smaller DNA fragments, resulting from strand breaks, elute more quickly.

-

Cell Culture and Treatment:

-

Culture cells (e.g., V79 Chinese hamster cells) to exponential growth.

-

Label cellular DNA by incubating cells with a radioactive precursor (e.g., [¹⁴C]thymidine) for approximately 24 hours.

-

Pre-incubate cells with this compound (typically 4 mM) for 30 minutes prior to irradiation.

-

Irradiate cells on ice with a source of ionizing radiation (e.g., γ-rays) at desired doses.

-

-

Cell Lysis on Filter:

-

After irradiation, pipette a known number of cells (e.g., 0.5-1 x 10⁶) onto a polycarbonate or PVC filter (2.0 µm pore size).

-

Wash the cells on the filter with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by slowly passing a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% Sarkosyl, pH 10.0) through the filter. This removes cellular membranes and proteins, leaving DNA on the filter.[6][7]

-

Wash the filter with an EDTA solution to remove residual lysis buffer.

-

-

Alkaline Elution:

-

Begin the elution by pumping an alkaline buffer (e.g., a solution containing 0.1 M tetrapropylammonium hydroxide and 0.02 M EDTA, adjusted to pH 12.1) through the filter at a constant, slow flow rate (e.g., 0.03-0.04 mL/min).[6]

-

Collect fractions of the eluate at regular time intervals (e.g., every 90 minutes) for up to 15 hours.

-

-

Data Collection and Analysis:

-

Quantify the amount of radioactive DNA in each collected fraction and the amount remaining on the filter using a liquid scintillation counter.

-

Plot the fraction of DNA remaining on the filter versus the elution time.

-

The elution rate is proportional to the number of DNA single-strand breaks. A higher elution rate indicates more damage. The protective effect is quantified by comparing the elution rates of samples treated with the compound versus controls.

-

Protocol 2: Hypoxanthine-Guanine Phosphoribosyl Transferase (HGPRT) Mutation Assay

This assay quantifies mutations at the HPRT gene locus. The HPRT enzyme is part of the purine salvage pathway. Cells with a functional HPRT gene will incorporate the toxic purine analogue 6-thioguanine (6-TG) into their DNA, leading to cell death. Mutant cells lacking functional HPRT survive and form colonies.[8][9]

-

Cell Culture and Treatment:

-

Use a suitable cell line, such as CHO or V79 cells.

-

Expose a known number of cells in suspension or monolayer culture to the mutagen (e.g., 10 Gy γ-radiation).

-

For protection studies, add this compound (e.g., 4 mM) at different time points: before, during, and after exposure to the mutagen.[2]

-

-

Phenotypic Expression:

-

After treatment, culture the cells in non-selective medium for a period known as the "phenotypic expression time" (typically 6-8 days for the HPRT locus).[10][11] This allows for the turnover of existing HPRT protein and mRNA in newly mutated cells.

-

Subculture the cells as needed during this period, ensuring they are maintained in exponential growth.

-

-

Mutant Selection:

-

Colony Formation and Counting:

-

Incubate the plates for 7-10 days to allow for colony formation.

-

Fix the colonies with methanol and stain with a solution like Giemsa or crystal violet.

-

Count the number of colonies on both the selective and non-selective plates.

-

-

Calculation of Mutation Frequency:

-

Calculate the cloning efficiency (CE) = (Number of colonies on non-selective plates) / (Number of cells plated).

-

Calculate the mutation frequency (MF) per 10⁶ cells = (Number of mutant colonies on selective plates) / (Total cells plated for selection × CE) × 10⁶.

-

Compare the MF of the protected groups to the mutagen-only control to determine the protective factor.

-

Toxicity and Safety

Safety data for this compound is limited, but information on its close analogue, 2-[(3-aminopropyl)amino]ethanethiol dihydrochloride (WR-1065), provides guidance.

-